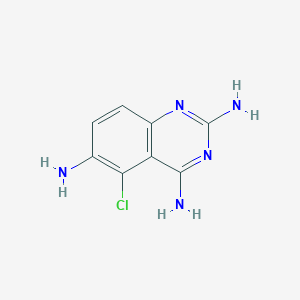

2,4,6-Triamino-5-chloroquinazoline

Vue d'ensemble

Description

2,4,6-Triamino-5-chloroquinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and pharmaceutical research. It is a heterocyclic organic compound that contains three amino groups and a chlorine atom attached to a quinazoline ring system.

Applications De Recherche Scientifique

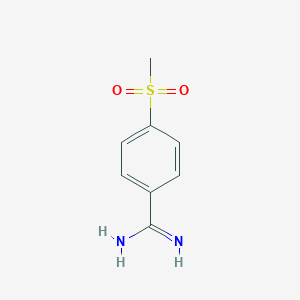

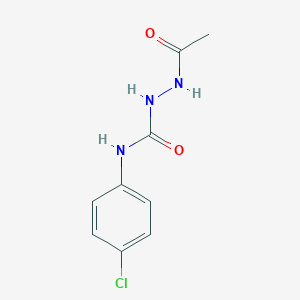

Antimalarial Activity : Hybrid 4-aminoquinoline-1,3,5-triazine derivatives, synthesized using aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, have shown mild to moderate antimalarial activity (Bhat et al., 2016).

Antimicrobial Activities : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, with some compounds showing good activity compared to standard drugs (Patel & Shaikh, 2011).

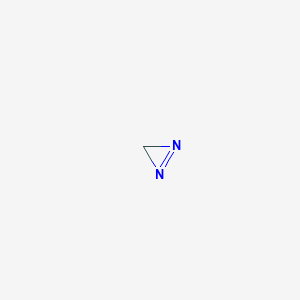

Antitumor Agents : Several studies have focused on synthesizing and evaluating novel quinazoline derivatives as potential antitumor agents. For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells (Sonego et al., 2019).

Antitubercular Agents : Novel substituted 1,2,3-triazolyldihydroquinolines have been synthesized and screened for anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv, identifying some derivatives as promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2019).

Analgesic Activity : Some new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety have been synthesized and screened for analgesic activity (Saad et al., 2011).

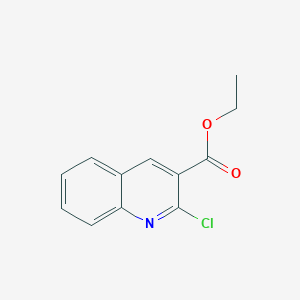

Synthesis and Reactivity : Studies on the synthesis and reactivity of chloroquinazolines, including 2-chloroquinazoline, have been conducted to explore their potential as versatile building blocks in heterocyclic chemistry (Henriksen & Sørensen, 2006).

Propriétés

IUPAC Name |

5-chloroquinazoline-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-6-3(10)1-2-4-5(6)7(11)14-8(12)13-4/h1-2H,10H2,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWXVYNQIJJTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Cl)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169931 | |

| Record name | 2,4,6-Triamino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triamino-5-chloroquinazoline | |

CAS RN |

17511-20-5 | |

| Record name | 2,4,6-Triamino-5-chloroquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triamino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

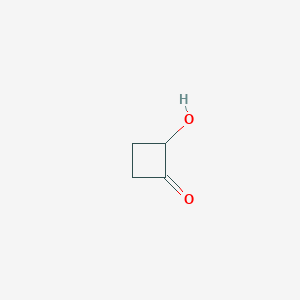

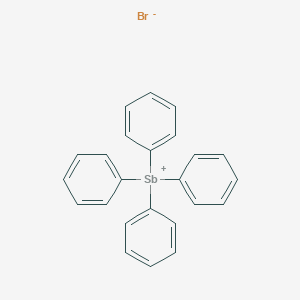

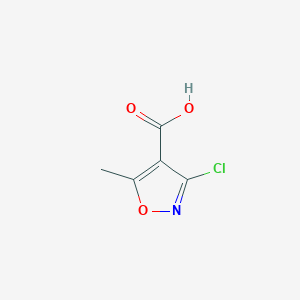

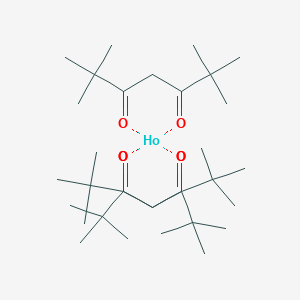

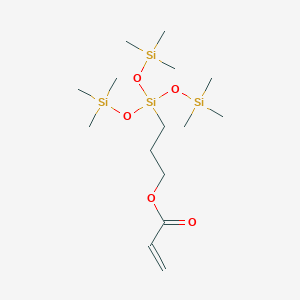

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of 2,4,6-Triamino-5-chloroquinazoline and its interaction with dihydrofolate reductase?

A1: While the provided abstract doesn't delve into the specifics of the interaction mechanism, it does confirm that the research paper elucidates the structure of 2,4,6-Triamino-5-chloroquinazoline, a known dihydrofolate reductase inhibitor []. Understanding the structural details of this compound is crucial for comprehending how it binds to and inhibits dihydrofolate reductase. Dihydrofolate reductase plays a critical role in the folic acid cycle, essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Inhibition of this enzyme disrupts DNA synthesis and cellular replication, making it a target for various chemotherapeutic agents. Further details on the interaction mechanism, binding sites, and potential conformational changes upon binding would require a thorough examination of the full research paper.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.